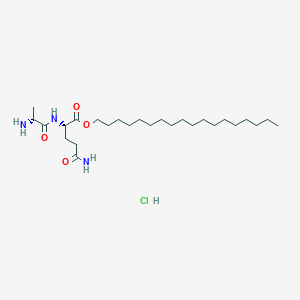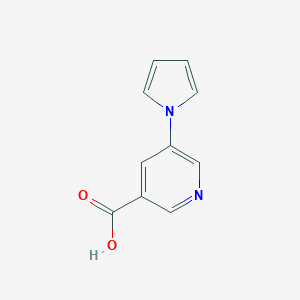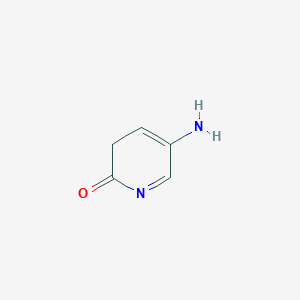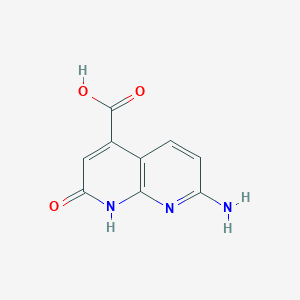
3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Vue d'ensemble
Description
Antipyrinyl compounds are known to exhibit various biological activities . They are synthesized from the condensation of a primary amine with a carbonyl group . They can coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
Synthesis Analysis
The synthesis of similar compounds, such as Schiff bases, involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis and characterization of perchlorate, nitrate, chloride, bromide, and iodide complexes of cobalt(II) with a new Schiff base ligand have been done by elemental analysis, electrical conductance in non-aqueous solvents, infrared and electronic and 1H NMR spectra as well as thermogravimetry .Molecular Structure Analysis
The UV-visible, magnetic susceptibility, and ESR spectral data suggest an octahedral geometry around the central metal ion in chloro and bromo complexes and a tetrahedral geometry around the central metal ion for perchlorate, nitrate, and iodide complexes .Chemical Reactions Analysis
Schiff bases are known to exhibit a variety of reactions. They can coordinate to various metal ions, which is essential for their applications . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties .Applications De Recherche Scientifique
Biological Activities and DNA Binding
Thiourea derivatives have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. These compounds show significant promise in biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential in medical and pharmaceutical research (Tahir et al., 2015).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their structure and activity relationship points to their utility in biochemical assays and environmental monitoring (Rahman et al., 2021).
Green Synthesis Approaches
Research on thioureas emphasizes the importance of environmentally friendly synthesis methods. A green synthesis approach for 1,3-disubstituted thiourea derivatives using solar energy and water as a solvent presents a sustainable method that reduces harmful byproducts, underscoring the environmental applications of thiourea compounds (Kumavat et al., 2013).
Antimicrobial and Antifungal Properties
Thiourea derivatives have been explored for their antimicrobial and antifungal activities, providing valuable insights into their potential as therapeutic agents. Their ability to inhibit the growth of various bacterial and fungal strains suggests their applicability in developing new antimicrobial and antifungal drugs (Abbas et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLLLUEADCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199587 | |
| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-29-3 | |
| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)







